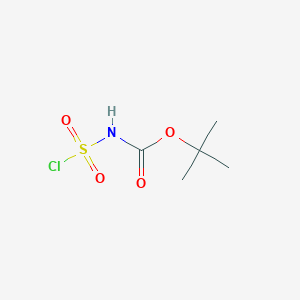

叔丁基氯磺酰氨基甲酸酯

描述

Tert-butyl chlorosulfonylcarbamate is an organic compound with the molecular formula C5H10ClNO4S and a molecular weight of 215.66 g/mol . It is also known by other names such as N-Boc-sulfamoyl chloride and tert-butyl N-chlorosulfonylcarbamate .

Synthesis Analysis

The synthesis of Tert-butyl chlorosulfonylcarbamate is complex and generally achieved through organic synthesis chemistry methods in a laboratory . One reported method involves the reaction of di-tert-butyl dicarbonate and sodium azide to form the corresponding acyl azides, which then undergo a Curtius rearrangement .Molecular Structure Analysis

The molecular structure of Tert-butyl chlorosulfonylcarbamate includes a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis

Carbamates, including Tert-butyl chlorosulfonylcarbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical And Chemical Properties Analysis

Tert-butyl chlorosulfonylcarbamate has a predicted density of 1.383±0.06 g/cm3 . It also has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .科学研究应用

仲胺的合成

叔丁基氯磺酰氨基甲酸酯在通过连续 N-烷基化合成仲胺中得到利用。一种新型试剂叔丁基 2-萘磺酰氨基甲酸酯已为此目的设计。此过程促进了在温和条件下高产率逐步合成仲脂族胺,正如在正交保护的亚精胺衍生物的生产中所证实的那样 (Grehn & Ragnarsson, 2002)。

杂环化学中的前体

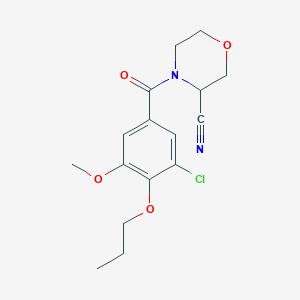

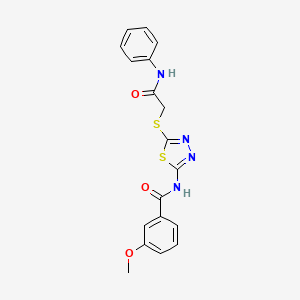

叔丁基 2-氯磺酰-1,3,4-噻二唑-5-氨基甲酸酯(叔丁基氯磺酰氨基甲酸酯的衍生物)是 1,3,4-噻二唑磺酰胺(一类与磺酰胺相关的杂环化合物)合成中的一种新型前体 (Pedregosa et al., 1996)。

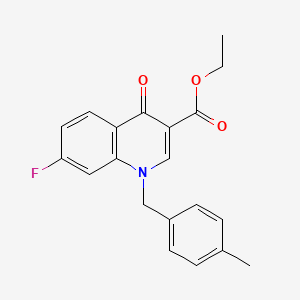

在药物化学中的评价

叔丁基基团(药物化学中的常见基序,也是叔丁基氯磺酰氨基甲酸酯的一部分)因其可并入生物活性化合物而得到评估。该研究考察了它如何影响亲脂性和代谢稳定性等特性,并探索了药物发现的替代取代基 (Westphal et al., 2015)。

晶体结构分析

叔丁基氯磺酰氨基甲酸酯通过绿色方法合成,分析了其晶体结构。该研究突出了其分子排列和对晶体堆积的贡献,提供了对分子相互作用和键合模式的见解 (Dawa El Mestehdi et al., 2022)。

作为有机合成中的构建模块

此化合物用作有机合成中的构建模块,特别是在叔丁基(苯磺酰)烷基-N-羟基氨基甲酸酯的制备中。这些化合物表现为 N-(Boc)-保护的亚硝酮,并在 N-(Boc)羟胺的产生中得到应用,证明了在有机合成中的多功能性 (Guinchard et al., 2005)。

催化不对称氧化

叔丁基氯磺酰氨基甲酸酯参与叔丁基二硫化物的催化不对称氧化。此过程导致手性叔丁基磺酰化合物生成,展示了其在立体定向化学反应和对映体纯化合物合成中的作用 (Cogan et al., 1998)。

作用机制

Target of Action

Tert-butyl chlorosulfonylcarbamate is an organic compound used as a reagent in organic synthesis It’s commonly used to synthesize new organic compounds, suggesting its targets could be various depending on the specific synthesis process .

Mode of Action

As a reagent in organic synthesis, it likely interacts with other compounds to form new chemical bonds, leading to the creation of new organic compounds .

Biochemical Pathways

Given its role in organic synthesis, it’s plausible that it participates in various biochemical reactions, depending on the specific synthesis process .

Pharmacokinetics

It’s known that the compound is a solid powder, colorless or pale yellow, and flammable . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of Tert-butyl chlorosulfonylcarbamate’s action are likely dependent on the specific organic compounds it helps synthesize. As a reagent, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new organic compounds .

Action Environment

Tert-butyl chlorosulfonylcarbamate should be used in a well-ventilated environment and handled with necessary protective measures to avoid skin and respiratory contact . Its stability and efficacy could be influenced by environmental factors such as temperature, light, and the presence of inert gases .

安全和危害

Tert-butyl chlorosulfonylcarbamate is an organic synthesis reagent, which has a certain corrosiveness and irritability . Necessary protective measures should be taken during operation to avoid contact with skin and respiratory tract . It should be used in a well-ventilated environment and comply with the safety operation regulations of related chemicals .

属性

IUPAC Name |

tert-butyl N-chlorosulfonylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZZLBZXOBEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl chlorosulfonylcarbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)

![[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2953705.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2953712.png)

![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)